4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(2-fluorophenyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one
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Overview
Description
4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(2-fluorophenyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one is a complex organic compound featuring a thiazole ring, a fluorophenyl group, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(2-fluorophenyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one typically involves multi-step organic synthesis. The process may start with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl group and the morpholine moiety. Key steps include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Fluorophenyl Group: This step may involve a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with a halogenated thiazole intermediate.
Introduction of the Morpholine Moiety: This can be done through nucleophilic substitution reactions, where the morpholine group is introduced to a suitable leaving group on the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols.
Substitution: The thiazole ring and the fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, it may be used as a probe to study enzyme interactions and receptor binding due to its complex structure and potential bioactivity.
Medicine
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(2-fluorophenyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring and the fluorophenyl group may facilitate binding to active sites, while the morpholine moiety can enhance solubility and bioavailability. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiamine (Vitamin B1) and sulfathiazole share the thiazole ring structure.
Fluorophenyl Compounds: Fluoxetine and other fluorinated pharmaceuticals.
Morpholine Derivatives: Compounds like morpholine itself and its derivatives used in various chemical applications.
Uniqueness
The uniqueness of 4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(2-fluorophenyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one lies in its combination of these functional groups, which confer specific chemical reactivity and biological activity not found in simpler analogs. This makes it a valuable compound for further research and development in multiple scientific fields.
Properties
Molecular Formula |
C23H26FN3O4S |
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Molecular Weight |
459.5 g/mol |
IUPAC Name |
3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-2-(2-fluorophenyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H26FN3O4S/c1-14-22(32-15(2)25-14)20(28)18-19(16-6-3-4-7-17(16)24)27(23(30)21(18)29)9-5-8-26-10-12-31-13-11-26/h3-4,6-7,19,29H,5,8-13H2,1-2H3 |
InChI Key |
GTJFAWUBXZENHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC=CC=C3F)CCCN4CCOCC4)O |
Origin of Product |
United States |
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